molecular formula C6H8O4S B032827 Benzenesulfonic acid monohydrate CAS No. 26158-00-9

Benzenesulfonic acid monohydrate

Cat. No. B032827
CAS RN: 26158-00-9
M. Wt: 176.19 g/mol
InChI Key: MVIOINXPSFUJEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonic acid derivatives has been a subject of considerable interest. An efficient approach for transforming alkynes into substituted benzenes, catalyzed by p-toluenesulfonic acid monohydrate under solvent-free conditions, has been developed. This method is environmentally friendly and conforms to the principles of "green" chemistry, providing good to excellent yields (Gao et al., 2013).

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid has been investigated using gas-phase electron diffraction and quantum chemical methods. It was found that benzenesulfonic acid exists in two mirror conformers of C1 symmetry, which can invert to each other via a transition state. These findings help in understanding the stability of the molecule's asymmetric structure (Giricheva et al., 2012).

Chemical Reactions and Properties

Benzenesulfonic acid participates in a variety of chemical reactions. For example, its photolysis in aqueous solution produces inorganic products such as sulfurous acid, SO2, and/or sulfuric acid, alongside organic products, highlighting its potential for diverse chemical transformations (Ogata et al., 1977).

Physical Properties Analysis

The physical properties of benzenesulfonic acid and its derivatives have been studied through various techniques. For instance, Raman spectroscopy has been used to investigate solutions of benzenesulfonic acid in dimethylsulfoxide, providing insights into the degree of acid dissociation and the interaction of the acid with the solvent (Alía et al., 2004).

Chemical Properties Analysis

Benzenesulfonic acid's chemical properties, such as its ability to act as a catalyst, have also been explored. For example, benzenesulfonic acid-grafted graphene has been synthesized and employed as a highly efficient nanoadsorbent for hydrogen sulfide removal, demonstrating the acid's versatility in chemical applications (Abbasabadi et al., 2016).

Scientific Research Applications

  • Catalysis in Organic Synthesis : It serves as an effective catalyst in various organic synthesis processes. For example, it catalyzes fructose dehydration to 5-hydroxymethylfurfural (HMF) with a high yield in a short time, achieving a 90.1% yield in 3 minutes (Ruan et al., 2020). Similarly, copper benzenesulfonate, a derivative, is used as a reusable catalyst for the synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones (Wang et al., 2012).

  • Treatment of Wastewater : Benzenesulfonic acid doped polyaniline nanorods effectively decolorize simulated reactive dye bath effluent, which is beneficial for treating textile wastewaters (Venkatachalam & Seralathan, 2017).

  • Environmental Applications : Benzenesulfonic acid-grafted graphene is a highly efficient nanoadsorbent for hydrogen sulfide removal, with potential applications in industrial processes (Abbasabadi et al., 2016).

  • Chemical Research and Development : It's used in the synthesis of various chemical compounds, like in the solvent-free synthesis of 1,3,5-trisubstituted benzenes using p-toluenesulfonic acid monohydrate (Gao et al., 2013).

  • Study of Chemical Properties : Research on benzenesulfonic acid includes studying its chemical properties, such as the effects of chemical substitution and polymerization on the acidity of sulfonic acids (Dong et al., 2009).

Safety And Hazards

Benzenesulfonic acid monohydrate is corrosive . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

benzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.H2O/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIOINXPSFUJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575831
Record name Benzenesulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid monohydrate

CAS RN

1333-39-7, 26158-00-9
Record name Hydroxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic Acid Monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
F Adani, E Montoneri, PJ Squattrito - Acta Crystallographica Section …, 2000 - scripts.iucr.org
The title compound, C7H8FO6PS·H2O, contains both phosphonic and sulfonic acid functionalities. An extensive network of O—H⋯O hydrogen bonds is present in the crystal structure. …
Number of citations: 1 scripts.iucr.org
DC French, DS Crumrine - Journal of Magnetic Resonance (1969), 1989 - Elsevier
… The 33S NMR measurements were determined as a function of benzenesulfonic acid monohydrate concentration in the solvents indicated. All materials were of the highest purity …
Number of citations: 10 www.sciencedirect.com
BM Graybill - The Journal of Organic Chemistry, 1967 - ACS Publications
… Benzenesulfonic acid monohydrate, p-toluenesulfonic acid monohydrate, sodium 2,4-dimethylbenzenesulfonate, «-naphthalenesulfonic acid dihydrate, /3-napht.halenesulfonic acid …
Number of citations: 136 pubs.acs.org
JE SHIELDS, WH McGREGOR… - The Journal of Organic …, 1961 - ACS Publications
… of benzenesulfonic acid monohydrate were … l-Alanine (0.89g.,0.010 molo), p-nitrobenzyl alcohol(2.0g., 0.013 mole), and benzenesulfonic acid monohydrate (2.3 g., 0.013mole) were …
Number of citations: 44 pubs.acs.org
A Sarbudeen, IM Zahid, GF Ahmad, MG Mohamed - Synthesis, 2018 - academia.edu
… The anionic counterpart, 4-methyl benzenesulfonic acid monohydrate plays a vital role in the formation of non-centrosymmetric crystal structure in organic crystals. [3]. Hence, the …
Number of citations: 0 www.academia.edu
GA Crane - 1980 - elibrary.ru
PREDICTION OF THE SECONDARY STRUCTURE OF PROTEINS FROM THE SEQUENCE OF AMINO ACIDS, CONSIDERED IN PAIRS, CRYSTAL AND MOLECULAR STRUCTURE …
Number of citations: 0 elibrary.ru
F James, W Bryan - The Journal of Organic Chemistry, 1958 - ACS Publications
… ß,ß '-Oxydipropionitrile (37.2 g., 0.30 mole), w-propyl alcohol (36.0 g., 0.60 mole), and benzenesulfonic acid monohydrate (105.6 g., 0.60mole, including 0.60 mole of water) were …
Number of citations: 18 pubs.acs.org
J Asakura, M Yoshihara… - Die Makromolekulare …, 1983 - Wiley Online Library
… Sulfuric acid and benzenesulfonic acid monohydrate (BSA) were commercially available. Other reagents were purified by ordinary methods. The polymerization of VCZ was carried out …
Number of citations: 12 onlinelibrary.wiley.com
N Satoh, Y Kitada - European journal of pharmacology, 2004 - Elsevier
… MCC-135, 5-methyl-2-(1-piperazinyl) benzenesulfonic acid monohydrate, is a new drug with cardioprotective effects in ischemia and reperfusion. In anesthetized dogs subjected to …
Number of citations: 27 www.sciencedirect.com
Z Wang, X Yan, C Cong, G Xing, Z Wang… - ACS Sustainable …, 2023 - ACS Publications
… alcohol (PFA) nanospheres are synthesized via a green method that uses water as the solvent, sodium dodecyl sulfate as the stabilizer, and p-benzenesulfonic acid monohydrate as the …
Number of citations: 1 pubs.acs.org

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